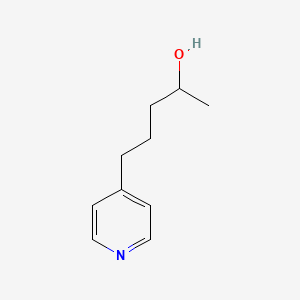

5-Pyridin-4-yl-pentan-2-ol

Descripción

5-Pyridin-4-yl-pentan-2-ol is an organic compound with the molecular formula C10H15NO. It features a pyridine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and alcohol functional groups.

Propiedades

IUPAC Name |

5-pyridin-4-ylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(12)3-2-4-10-5-7-11-8-6-10/h5-9,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMGDZZUIFRNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=NC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-yl-pentan-2-ol can be achieved through various methods. One common approach involves the reaction of pyridine with a pentanol derivative under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired product .

Industrial Production Methods

Industrial production of 5-Pyridin-4-yl-pentan-2-ol typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Pyridin-4-yl-pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or halides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 5-Pyridin-4-yl-pentan-2-one.

Reduction: Formation of 5-Pyridin-4-yl-pentane.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Pyridin-4-yl-pentan-2-ol has shown potential in several therapeutic areas due to its structural features that enhance biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 5-Pyridin-4-yl-pentan-2-ol, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine compounds against various bacteria and fungi, suggesting that modifications to the pyridine ring can enhance their efficacy against resistant strains .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| 5-Pyridin-4-yl-pentan-2-ol | E. coli, Bacillus subtilis | Tamilvendan et al. |

| 2-Aminopyridine Derivatives | Staphylococcus aureus | PMC3461104 |

Antiviral Properties

The presence of the pyridine nucleus in 5-Pyridin-4-yl-pentan-2-ol contributes to its antiviral activity. Recent studies have focused on its potential against viral pathogens, including those responsible for respiratory infections like SARS-CoV-2. The compound's ability to interact with viral proteins enhances its therapeutic profile .

Anti-cancer Activity

Pyridine derivatives have been investigated for their anti-cancer properties. Compounds similar to 5-Pyridin-4-yl-pentan-2-ol have shown promise as inhibitors of key enzymes involved in cancer cell proliferation, such as PI3K. This suggests that further exploration of this compound could lead to the development of new anti-cancer agents .

Material Science Applications

Beyond medicinal chemistry, 5-Pyridin-4-yl-pentan-2-ol has applications in material science, particularly in the synthesis of coordination polymers and catalysts.

Coordination Polymers

Studies have demonstrated that compounds with pyridine functionalities can serve as linkers in the formation of coordination polymers. These materials are valuable for their structural properties and potential applications in gas storage and separation technologies .

Table 2: Properties of Pyridine-Based Coordination Polymers

| Polymer Type | Key Features | Application |

|---|---|---|

| Layered Coordination Polymer | High surface area | Gas adsorption |

| Metal-organic Frameworks | Tunable porosity | Catalysis |

Synthesis and Structural Studies

The synthesis of 5-Pyridin-4-yl-pentan-2-ol involves several methods that enhance its yield and selectivity. A notable method includes a reaction involving pyridine derivatives and alcohols under controlled conditions, which has been optimized for higher efficiency .

Structural Insights

Crystallographic studies reveal that the structural configuration of 5-Pyridin-4-yl-pentan-2-ol contributes significantly to its biological activity. The spatial arrangement allows for effective interactions with target proteins, enhancing its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 5-Pyridin-4-yl-pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Pyridin-2-ol

- Pyridin-3-ol

- Pyridin-4-ol

Comparison

5-Pyridin-4-yl-pentan-2-ol is unique due to the presence of both a pyridine ring and a pentanol chain. This combination imparts distinct chemical and biological properties compared to other pyridine derivatives. For example, while pyridin-2-ol and pyridin-3-ol primarily act as nucleophiles at the oxygen atom, 5-Pyridin-4-yl-pentan-2-ol can engage in additional interactions due to its extended alkyl chain .

Actividad Biológica

5-Pyridin-4-yl-pentan-2-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Pyridin-4-yl-pentan-2-ol is characterized by a pyridine ring substituted with a pentanol side chain. Its molecular formula is , and it has a molecular weight of approximately 175.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that 5-Pyridin-4-yl-pentan-2-ol exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Antifungal Activity

In addition to antibacterial effects, 5-Pyridin-4-yl-pentan-2-ol has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The compound demonstrated an MIC of 25 µg/mL against C. albicans, indicating its potential use in treating fungal infections .

The mechanism through which 5-Pyridin-4-yl-pentan-2-ol exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific cellular targets, possibly inhibiting key metabolic pathways in microorganisms. The presence of the pyridine ring may facilitate interactions with enzymes or receptors involved in microbial growth and survival .

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various pyridine derivatives, including 5-Pyridin-4-yl-pentan-2-ol. The results indicated that this compound was among the most potent against Gram-positive bacteria, outperforming traditional antibiotics .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of 5-Pyridin-4-yl-pentan-2-ol, revealing that it inhibited biofilm formation in Candida species, which is crucial for treating chronic fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.